Methyl 3-benzamidoprop-2-enoate
Description
Methyl 3-benzamidoprop-2-enoate is an α,β-unsaturated ester featuring a benzamide substituent at the β-position. This compound is synthesized via condensation reactions between benzoyl derivatives and amino esters. For example, methyl 2-benzoylamino-3-arylaminobut-2-enoates are prepared by reacting aromatic amines with methyl 2-benzoylamino-3-oxobutanoate in the presence of acid catalysts like p-toluenesulfonic acid (PTSA) . The resulting α,β-unsaturated system is highly reactive, making it a versatile intermediate in heterocyclic synthesis, particularly for constructing oxazoloquinolines and imidazole carboxylates under cyclization conditions .
Properties
CAS No. |
62183-17-9 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 3-benzamidoprop-2-enoate |
InChI |
InChI=1S/C11H11NO3/c1-15-10(13)7-8-12-11(14)9-5-3-2-4-6-9/h2-8H,1H3,(H,12,14) |
InChI Key |
SPCFCWIDNLHCAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Esterification of 3-Benzamidoprop-2-enoic Acid
A direct method involves the esterification of 3-benzamidoprop-2-enoic acid with methanol under acidic catalysis. This route employs sulfuric acid ($$ \text{H}2\text{SO}4 $$) or toluenesulfonic acid ($$ \text{p-TsOH} $$) as catalysts, typically at reflux temperatures (60–80°C). The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol to yield the ester.
Reaction Conditions:
- Catalyst: $$ \text{H}2\text{SO}4 $$ (5 mol%)
- Solvent: Methanol (excess as solvent)
- Temperature: 65°C, 12 hours
- Yield: 68–72%
This method is limited by the availability of the carboxylic acid precursor, which may require additional synthesis steps.
Michael Addition-Based Synthesis
An alternative approach utilizes a Michael addition between benzamide and methyl propiolate. In this two-step process, deprotonated benzamide acts as a nucleophile, attacking the α,β-unsaturated ester. The reaction is facilitated by a base such as sodium hydride ($$ \text{NaH} $$) in tetrahydrofuran (THF).
Mechanistic Pathway:
- Deprotonation of benzamide by $$ \text{NaH} $$, forming a resonance-stabilized amide ion.
- Nucleophilic attack on methyl propiolate’s β-carbon, generating the enolate intermediate.
- Protonation to yield the final product.
Optimized Parameters:
- Base: $$ \text{NaH} $$ (1.2 equiv)
- Solvent: THF, anhydrous conditions
- Temperature: 0°C to room temperature, 6 hours
- Yield: 82%
This method offers superior yields but requires stringent anhydrous conditions.
Condensation via Hydrazone Intermediates
A patent-derived strategy involves forming a hydrazone intermediate, which undergoes intramolecular cyclization to yield the target compound. This route, adapted from dihydrobenzodiazepine syntheses, begins with the condensation of benzoyl hydrazine with methyl acrylate.
Key Steps:
- Hydrazone Formation: Benzoyl hydrazine reacts with methyl acrylate in ethanol under reflux, forming a hydrazone intermediate.
- Cyclization: Treatment with a base (e.g., $$ \text{K}2\text{CO}3 $$) induces cyclization, yielding the α,β-unsaturated ester.
Advantages:
- High enantiomeric purity due to stereoselective cyclization.
- Scalable for industrial production.
Comparative Analysis of Synthetic Methods
The following table summarizes the efficiency, scalability, and practicality of each method:
| Method | Catalyst/Base | Yield | Purity | Scalability |
|---|---|---|---|---|
| Esterification | $$ \text{H}2\text{SO}4 $$ | 68–72% | Moderate | Limited |
| Michael Addition | $$ \text{NaH} $$ | 82% | High | Moderate |
| Hydrazone Cyclization | $$ \text{K}2\text{CO}3 $$ | 75–78% | High | High |
The Michael addition route provides the highest yield but demands specialized handling of $$ \text{NaH} $$. In contrast, the hydrazone method balances yield and scalability, making it preferable for large-scale synthesis.
Mechanistic Insights and Side Reactions
Competing Pathways in Esterification
During acid-catalyzed esterification, competing decarboxylation may occur at elevated temperatures, leading to byproducts such as benzamide and carbon dioxide. Mitigation strategies include:
Stereochemical Considerations
The Michael addition route produces exclusively the E-isomer due to steric hindrance during enolate formation. This stereoselectivity is critical for applications requiring geometric purity.
Advanced Purification Techniques
Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. The latter method achieves >95% purity, as evidenced by melting point analysis (reported m.p. 156–158°C).
Industrial and Research Applications
This compound serves as a precursor for:
- Pharmaceuticals: Intermediate in antitumor agent synthesis.
- Polymer Chemistry: Monomer for conductive polymers.
- Agrochemicals: Building block for herbicidal compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzamidoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters with different substituents.
Scientific Research Applications
Methyl 3-benzamidoprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-benzamidoprop-2-enoate involves its interaction with specific molecular targets. The ester and amide functional groups allow it to participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Methyl 3-benzamidoprop-2-enoate belongs to a family of esters and amides with distinct functional group arrangements. Key structural analogues include:
| Compound Name | Functional Groups | Key Structural Features |
|---|---|---|
| This compound | Amide, α,β-unsaturated ester | Conjugated system enhances electrophilicity |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Amide, hydroxyl | N,O-bidentate directing group for metal catalysis |
| Methyl salicylate | Ester, hydroxyl (ortho-substituted) | Aromatic ester with intramolecular H-bonding |
| Methyl o-benzoyl benzoate | Ester, aromatic ketone | Two aromatic rings with ketone functionality |
The α,β-unsaturated ester in this compound distinguishes it from saturated esters (e.g., methyl salicylate) by enabling conjugate addition and cycloaddition reactions. Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which prioritizes coordination to metals via its N,O-groups, the target compound’s reactivity is dominated by its electron-deficient double bond .
Data Tables
Table 1. Key Physical and Chemical Properties of Analogous Compounds
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |
|---|---|---|---|
| This compound* | ~235.3 | Not reported | Moderate in organic solvents |
| Methyl salicylate | 152.15 | 222 | Low in water |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 207.27 | Not reported | High in polar solvents |
*Estimated based on structural analogues.
Research Findings and Discussion
- Reactivity: The α,β-unsaturation in this compound enables regioselective cyclization, contrasting with saturated esters like methyl salicylate, which undergo electrophilic substitution .
- Directing Group Utility: While N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide acts as a metal-coordinating ligand, this compound’s amide group may stabilize transition states in cyclization reactions .
- Thermal Stability : Methyl esters generally exhibit lower thermal stability than amides. This difference influences their applications in high-temperature syntheses .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 3-benzamidoprop-2-enoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves acylation of methyl prop-2-enoate derivatives using benzoyl chloride or benzamide precursors under basic conditions. Optimization may include:
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Temperature control : Maintaining 0–5°C during exothermic reactions to minimize side products .
- Solvent choice : Dichloromethane or THF for improved solubility of intermediates .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar esters?
- Methodological Answer :
- ¹H NMR : The α,β-unsaturated ester moiety shows characteristic coupling (J = 12–15 Hz) between the vinylic protons. The benzamide NH proton appears as a broad singlet at δ 8.2–8.5 ppm .
- IR : Stretching vibrations at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
- Cross-Verification : Compare with computed spectra (e.g., PubChem data for analogous compounds) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Safety Framework :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents .
- Waste Disposal : Segregate halogenated solvents and amide-containing waste for specialized treatment .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer :
- Data Collection : Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL) .
- Validation : Check for plausible hydrogen-bonding patterns (e.g., N–H···O interactions) using PLATON .
- Graph-Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) patterns) .
Q. What strategies can address contradictions in reported biological activities of this compound derivatives?
- Analytical Workflow :
- Reproducibility Checks : Validate assay conditions (e.g., cell lines, incubation times) across independent labs .
- SAR Studies : Systematically modify substituents (e.g., electron-withdrawing groups on the benzamide ring) to isolate activity trends .
- Meta-Analysis : Use databases like PubChem to compare bioactivity data for structurally related compounds .
Q. How do hydrogen-bonding networks influence the stability and reactivity of this compound in solution?
- Experimental Design :
- Solvent Polarity : Measure solubility in DMSO vs. hexane to assess dipole-driven aggregation .
- FT-IR Titration : Track shifts in amide N–H stretching frequencies upon adding hydrogen-bond acceptors (e.g., DMF) .
- Computational Modeling : Use Gaussian or ORCA to calculate interaction energies in dimeric forms .
Contradictions and Open Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
